6-Nitro-2,3-dihydroquinolin-4(1H)-one CAS 57445-29-1 properties
6-Nitro-2,3-dihydroquinolin-4(1H)-one CAS 57445-29-1 properties
Technical Whitepaper: 6-Nitro-2,3-dihydroquinolin-4(1H)-one Subtitle: Synthetic Protocols, Reactivity Profile, and Applications in Medicinal Chemistry
Executive Summary
6-Nitro-2,3-dihydroquinolin-4(1H)-one (CAS 57445-29-1) serves as a high-value pharmacophore in the synthesis of bioactive small molecules.[1] Structurally, it consists of a benzene ring fused to a 2,3-dihydropyridin-4(1H)-one ring, featuring a nitro group at the C-6 position.[1] This scaffold is distinct from its aromatic analog (6-nitroquinoline) and the diaza-analog (6-nitroquinazolinone).[1] Its utility lies in its orthogonal functional handles: a reducible nitro group, a reactive ketone, and a secondary amine, making it an ideal intermediate for developing kinase inhibitors, antimalarials, and HSP90 inhibitors.
Chemical Profile & Physicochemical Properties
| Property | Specification |
| CAS Registry Number | 57445-29-1 |
| IUPAC Name | 6-Nitro-2,3-dihydroquinolin-4(1H)-one |
| Molecular Formula | C₉H₈N₂O₃ |
| Molecular Weight | 192.17 g/mol |
| Appearance | Yellow to orange crystalline solid |
| Solubility | Soluble in DMSO, DMF; sparingly soluble in MeOH, DCM; insoluble in water.[1] |
| Melting Point | 200–205 °C (Typical for nitro-dihydroquinolones; varies by purity) |
| SMILES | O=C1CCN(C2=C1C=C(N(=O)=O)C=C2) |
Synthetic Routes & Process Chemistry
The most robust synthesis of CAS 57445-29-1 utilizes a Friedel-Crafts intramolecular cyclization .[1] This approach is preferred over direct nitration of the parent dihydroquinolinone, which often yields inseparable mixtures of regioisomers (C-6 vs. C-8 nitration).[1]
Retrosynthetic Analysis & Pathway
The synthesis typically proceeds via the Michael addition of p-nitroaniline to acrylic acid (or its ester), followed by acid-mediated ring closure.[1]
Figure 1: Canonical synthetic pathway for 6-nitro-2,3-dihydroquinolin-4(1H)-one.
Detailed Experimental Protocol
Step 1: Synthesis of N-(4-nitrophenyl)-β-alanine
-
Reagents: p-Nitroaniline (1.0 eq), Acrylic acid (1.2 eq), Toluene (solvent).
-
Procedure: Reflux the mixture for 12–16 hours using a Dean-Stark trap to remove water.
-
Workup: Cool to room temperature. The intermediate often precipitates. Filter, wash with cold toluene, and dry.
Step 2: Cyclization to 6-Nitro-2,3-dihydroquinolin-4(1H)-one Critical Note: Polyphosphoric acid (PPA) is the traditional catalyst, but Eaton’s Reagent (7.7 wt% P₂O₅ in methanesulfonic acid) offers easier workup and lower viscosity.
-
Setup: Charge a round-bottom flask with Eaton’s Reagent (5–10 mL per gram of substrate).[1]
-
Addition: Add N-(4-nitrophenyl)-β-alanine portion-wise at room temperature.
-
Reaction: Heat to 90–100 °C for 2–4 hours. Monitor by TLC (EtOAc:Hexane 1:1) or LC-MS.[1][2][3]
-
Quenching: Pour the hot reaction mixture slowly onto crushed ice/water with vigorous stirring. The product will precipitate as a yellow solid.
-
Purification: Neutralize the slurry to pH ~7 with saturated NaHCO₃ or NH₄OH. Filter the solid. Recrystallize from Ethanol/DMF if necessary.
Reactivity & Functionalization Strategy
This scaffold acts as a "divergent point" in drug discovery. The three distinct functional handles allow for the generation of complex libraries.
Figure 2: Divergent synthesis capabilities of the scaffold.[1]
Reduction of the Nitro Group
The most common transformation is the reduction of the C-6 nitro group to an amine, enabling subsequent coupling to heterocycles.
-
Method A (Catalytic): H₂ (1 atm), 10% Pd/C, MeOH. Note: High pressure may reduce the ketone.
-
Method B (Chemoselective): Iron powder, NH₄Cl, EtOH/H₂O reflux. This preserves the C-4 ketone and the N-1 amine.[1]
Modification of the C-4 Ketone
The ketone at position 4 is less reactive than a standard cyclohexanone due to conjugation with the nitrogen lone pair (vinologous amide character).
-
Reductive Amination: Requires stronger activation. Use Ti(OiPr)₄ followed by NaBH₃CN.
-
Schmidt Reaction: Treatment with hydrazoic acid can expand the ring to a benzodiazepine derivative.
Therapeutic Applications
Researchers utilize this scaffold primarily for its ability to mimic ATP-binding motifs in kinases.[1]
-
HSP90 Inhibitors: Derivatives of 6-amino-dihydroquinolinone have shown affinity for the N-terminal ATP-binding pocket of Heat Shock Protein 90, a chaperone protein upregulated in cancer.[1]
-
Antimalarials: The dihydroquinolinone core is structurally related to chloroquine and primaquine. Functionalization at N-1 with basic side chains increases accumulation in the parasite food vacuole.[1]
-
Androgen Receptor Modulators: Selective Androgen Receptor Modulators (SARMs) often incorporate the bicyclic quinolinone system to induce conformational changes in the receptor.
Safety & Handling (SDS Summary)
-
Hazards:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.[4]
-
-
Personal Protective Equipment (PPE): Nitrile gloves, safety goggles, and a lab coat are mandatory. Handle in a fume hood to avoid inhalation of dust.
-
Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen). The compound is stable but may darken upon prolonged exposure to light and air.
References
-
Synthesis of Dihydroquinolinones
- Camps Cycliz
-
Source: Journal of Heterocyclic Chemistry, "Synthesis of 2,3-dihydro-4(1H)-quinolinones via Eaton's Reagent."[1]
-
Medicinal Chemistry Applications
- Structure-Activity Relationship (SAR) of Quinolinone-based Kinase Inhibitors.
- Source: Journal of Medicinal Chemistry.
-
Safety Data
- Material Safety Data Sheet (MSDS) for Nitro-dihydroquinolinones.
- Source: PubChem Labor
(Note: While specific patents exist for this CAS, the general protocols listed above are standard for the chemical class 2,3-dihydroquinolin-4(1H)-ones.)[1]
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. Enzymatic conversion of 6-nitroquinoline to the fluorophore 6-aminoquinoline selectively under hypoxic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enzymatic conversion of 6-nitroquinoline to the fluorophore 6-aminoquinoline selectively under hypoxic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
